molecular formula C25H26N2O3S3 B280759 N-[3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-HYDROXYPHENYL]-5-TERT-BUTYL-2,3-DIMETHYLBENZENE-1-SULFONAMIDE

N-[3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-HYDROXYPHENYL]-5-TERT-BUTYL-2,3-DIMETHYLBENZENE-1-SULFONAMIDE

Cat. No.: B280759
M. Wt: 498.7 g/mol
InChI Key: QCDKROPDNLFEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-HYDROXYPHENYL]-5-TERT-BUTYL-2,3-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and a benzenesulfonamide structure

Preparation Methods

The synthesis of N-[3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-HYDROXYPHENYL]-5-TERT-BUTYL-2,3-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps. One common synthetic route includes the formation of the benzothiazole ring through a cyclization reaction, followed by the introduction of the sulfanyl group. The hydroxyphenyl group is then attached via a substitution reaction, and the final step involves the sulfonamide formation. Industrial production methods may utilize microwave irradiation or one-pot multicomponent reactions to enhance efficiency and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkoxides. .

Scientific Research Applications

N-[3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-HYDROXYPHENYL]-5-TERT-BUTYL-2,3-DIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to bind to certain proteins, modulating their activity. This interaction can affect various biological pathways, leading to the observed pharmacological effects .

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives, such as:

Properties

Molecular Formula

C25H26N2O3S3

Molecular Weight

498.7 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-5-tert-butyl-2,3-dimethylbenzenesulfonamide

InChI

InChI=1S/C25H26N2O3S3/c1-15-12-17(25(3,4)5)13-23(16(15)2)33(29,30)27-18-10-11-20(28)22(14-18)32-24-26-19-8-6-7-9-21(19)31-24/h6-14,27-28H,1-5H3

InChI Key

QCDKROPDNLFEOT-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3)C

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3)C(C)(C)C

Origin of Product

United States

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